molecular formula C10H8ClNO2 B8585013 Methyl 2-chloro-3-(cyanomethyl)benzoate

Methyl 2-chloro-3-(cyanomethyl)benzoate

Cat. No.: B8585013
M. Wt: 209.63 g/mol
InChI Key: WVFIHDPLIIBBFZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(cyanomethyl)benzoate is a synthetic aromatic ester of interest in organic chemistry and pharmaceutical research. This compound integrates multiple functional groups—a benzoate ester, a chlorobenzene, and a nitrile—onto a single benzene ring, making it a versatile intermediate for constructing complex molecules. The presence of both a nitrile and an ester group provides distinct vectors for chemical manipulation, including hydrolysis, reduction, and nucleophilic substitution, facilitating its use in the synthesis of diverse heterocyclic systems and fine chemicals. While specific biological data for this compound is not available in the current literature, its high structural similarity to other cyanomethyl benzoate derivatives suggests significant potential as a building block in medicinal chemistry. Analogous compounds are frequently employed in developing pharmacologically active molecules, including anti-inflammatory agents . The chloro and cyano substituents are particularly valuable in drug discovery for their role in forming carbon-nitrogen bonds, a key transformation in creating nitrogen-containing compounds that are ubiquitous in pharmaceuticals and agrochemicals . Researchers can leverage this chemical as a key synthon in palladium-catalyzed cross-coupling reactions, cyclization reactions, and other metal-catalyzed transformations to generate compound libraries for high-throughput screening. It is intended for research and further manufacturing applications only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-chloro-3-(cyanomethyl)benzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3

InChI Key

WVFIHDPLIIBBFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-(cyanomethyl)benzoate

  • Structure: Cyanomethyl group at the 4-position; lacks the 2-chloro substituent.
  • Reactivity : The absence of the electron-withdrawing chlorine atom likely reduces electrophilic substitution activity compared to the target compound.
  • Applications : Used in polymerization catalysts and as a reagent in palladium-mediated cross-coupling reactions .

Methyl 3-(4-morpholino)benzoate

  • Structure: Morpholino group (a heterocyclic amine) at the 3-position; lacks chloro and cyanomethyl groups.
  • Reactivity: The electron-donating morpholino group increases solubility in polar solvents but decreases electrophilic reactivity relative to the target compound.
  • Applications : Employed in ligand design for transition-metal catalysis .

Simple Alkyl Benzoates (e.g., Methyl Benzoate, Ethyl Benzoate)

  • Structure: Lack chloro or cyanomethyl substituents.
  • Physical Properties: Lower molecular weights and higher volatility compared to Methyl 2-chloro-3-(cyanomethyl)benzoate. For example, methyl benzoate (C₈H₈O₂) has a molecular weight of 136.15 g/mol, while the target compound (C₁₀H₈ClNO₂) has a calculated molecular weight of 223.63 g/mol.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Inference)
This compound C₁₀H₈ClNO₂ 223.63 2-Cl, 3-CNCH₂ Low in water; moderate in organic solvents
Methyl 4-(cyanomethyl)benzoate C₁₀H₉NO₂ 175.19 4-CNCH₂ Moderate in polar aprotic solvents
Methyl benzoate C₈H₈O₂ 136.15 None Miscible with ethanol, ether

Preparation Methods

Acylation of m-Toluic Acid

The initial step converts m-toluic acid (I) to m-toluoyl chloride (II) using thionyl chloride (SOCl₂). Key parameters include:

  • Molar ratio : 1:1.05 (m-toluic acid : SOCl₂).

  • Temperature : 70–80°C.

  • Reaction time : 2–3 hours.

  • Yield : 90–97%.

Excess SOCl₂ ensures complete conversion, while evolved HCl and SO₂ gases are absorbed to produce hydrochloric acid and sodium sulfite byproducts.

Chlorination to m-Chloromethylbenzoyl Chloride

Chlorination of m-toluoyl chloride (II) introduces a chloromethyl group at the meta position. Liquid chlorine is introduced under controlled conditions:

  • Temperature : 110–170°C.

  • Chlorine input : 4.6–22.9% of m-toluoyl chloride weight.

  • Recycling : Unreacted starting material is distilled and reused.

Table 1. Chlorination Optimization

Temperature (°C)Chlorine (%)Yield (%)Purity (%)
1254.68592
14513.88995
17017.89197

Higher temperatures and chlorine concentrations improve conversion but require precise control to avoid over-chlorination.

Esterification to Methyl m-Chloromethylbenzoate

The chlorinated intermediate (III) undergoes esterification with anhydrous methanol:

  • Methanol ratio : 1:1.2 (chloride : methanol).

  • Temperature : 30–65°C.

  • Yield : 89–96%.

Excess methanol is distilled and recycled, minimizing waste. The ester (IV) is purified via vacuum distillation to >98% purity.

Cyanation to this compound

The final step substitutes chlorine with a cyanomethyl group using sodium cyanide (NaCN) in toluene:

  • Solvent : Toluene.

  • Temperature : Reflux (110°C).

  • Reaction time : 2 hours.

  • Yield : 80–85%.

Key Considerations :

  • NaCN is added gradually to prevent side reactions.

  • The product is extracted with water to remove inorganic salts.

Industrial-Scale Adaptations

Waste Management

  • HCl gas : Absorbed in water to produce 20–25% hydrochloric acid.

  • SO₂ gas : Neutralized with NaOH to form sodium sulfite.

  • Unreacted reagents : Distilled and recycled, achieving >90% material efficiency.

Process Optimization

  • Continuous chlorination : Reduces reaction time by 40% compared to batch processes.

  • Catalytic esterification : Acid catalysts (e.g., H₂SO₄) increase esterification rates by 15%.

Comparative Analysis of Methodologies

Table 2. Yield and Purity Across Steps

StepYield Range (%)Purity Range (%)Key Variables
Acylation90–9795–98SOCl₂ ratio, temperature
Chlorination85–9192–97Chlorine %, temperature
Esterification89–9698–99Methanol ratio
Cyanation80–8594–96NaCN addition rate

The data highlights chlorination as the bottleneck, requiring precise temperature control to balance yield and purity.

Challenges and Mitigations

Byproduct Formation

  • Over-chlorination : Addressed by incremental chlorine addition and real-time monitoring.

  • Ester hydrolysis : Minimized using anhydrous methanol and inert atmospheres.

Q & A

Q. Optimization Tips :

  • Temperature Control : Higher temperatures (>80°C) may lead to ester hydrolysis or nitrile degradation.
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) improves yield in biphasic systems.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar by-products.
ParameterOptimal ConditionImpact on YieldReference
Reaction Temperature70–80°CMaximizes ~85%
SolventDMF or THFEnhances solubility
BaseK₂CO₃Minimizes side reactions

How do structural modifications (e.g., halogen substitution) at the chloro and cyanomethyl positions influence reactivity and biological activity?

Advanced Research Question
Substituents at the chloro and cyanomethyl positions significantly alter electronic and steric properties:

  • Chloro Group : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. Replacing Cl with F (as in Methyl 2-fluoro-3-(cyanomethyl)benzoate) reduces steric hindrance but increases electron-withdrawing effects, impacting binding affinity in biological systems .
  • Cyanomethyl Group : The nitrile moiety participates in hydrogen bonding with biological targets (e.g., enzymes). Conversion to aminomethyl (via reduction) or carboxymethyl (via oxidation) modifies solubility and target interactions .

Q. Case Study :

  • Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate : The chloro-fluoro combination increases lipophilicity (logP ~2.8), enhancing membrane permeability in cell-based assays .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 3.9–4.1 ppm (ester -OCH₃), δ 4.3–4.5 ppm (-CH₂CN), and aromatic signals split due to Cl and CN substituents.
  • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, nitrile (CN) at ~118 ppm .

HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS confirms molecular ion [M+H]⁺ at m/z 224.1 .

X-ray Crystallography : Resolves steric effects of substituents (e.g., dihedral angles between aromatic rings and ester groups) .

How can crystallographic data resolve contradictions in reported reaction mechanisms for halogenated benzoates?

Advanced Research Question
Conflicting mechanistic proposals (e.g., radical vs. polar pathways) arise from intermediate instability. Crystallographic studies provide insights:

  • π-π Stacking Interactions : In this compound derivatives, π-π interactions between aromatic rings stabilize transition states, favoring concerted mechanisms over stepwise pathways .
  • Hydrogen Bonding Networks : Intramolecular H-bonds (e.g., O-H⋯N in reduced derivatives) direct regioselectivity during substitutions .

Q. Example :

  • Compound (I) (P2₁/n space group): Chains formed via π-π stacking (3.8 Å distance) suggest radical stabilization in solid-state reactions .

What methodologies are used to assess the biological activity of this compound derivatives?

Advanced Research Question

Enzyme Inhibition Assays :

  • Kinetic Studies : Monitor IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Docking Simulations : AutoDock Vina predicts binding poses with targets like cytochrome P450 .

Cellular Uptake Studies :

  • LC-MS/MS Quantification : Measures intracellular concentration over time (e.g., in HeLa cells).
  • Confocal Microscopy : Tracks fluorescently tagged derivatives (e.g., BODIPY conjugates) .

Basic Research Question

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize the nitrile group but risk ester hydrolysis at >40°C.
  • Protic Solvents (MeOH, EtOH) : Accelerate degradation via nucleophilic attack on the ester carbonyl.
  • Storage Recommendations : Anhydrous THF at -20°C under N₂ atmosphere reduces decomposition to <5% over 6 months .

What strategies mitigate by-product formation during cyanomethylation of halogenated benzoates?

Advanced Research Question
Common by-products (e.g., di-cyanomethylated derivatives or hydrolysis products) arise from:

  • Overalkylation : Controlled stoichiometry (1:1.05 substrate:reagent ratio) and slow reagent addition.
  • Moisture Sensitivity : Use of molecular sieves (3Å) in reactions and anhydrous workup .

Q. Case Study :

  • By-Product A (Di-cyanomethyl) : Identified via GC-MS (m/z 279.2); suppressed by lowering temperature to 60°C .

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